Propyl cyanoacetate is a bifunctional aliphatic ester featuring both a reactive cyano group and an ester functionality, making it a highly versatile building block in organic synthesis. It serves as a critical intermediate in Knoevenagel condensations, Michael additions, and the industrial synthesis of cyanoacrylate adhesives, pharmaceuticals, and agrochemicals [1]. With a boiling point of 216 °C and a density of 1.028 g/cm³, it offers a distinct thermal and steric profile compared to its lower-chain homologues. Its primary procurement value lies in its ability to impart specific lipophilicity, intermediate steric bulk, and tailored glass transition temperatures (Tg) to downstream polymers and active pharmaceutical ingredients (APIs), making it the precursor of choice when ethyl or methyl cyanoacetates yield overly rigid or hydrophilic products.
Substituting propyl cyanoacetate with its more common homologues, methyl or ethyl cyanoacetate, often compromises both processability and final product performance. In adhesive manufacturing, substituting with methyl or ethyl cyanoacetate results in a cured polymer matrix with a significantly higher glass transition temperature (Tg), leading to brittle bonds that are prone to cohesive failure under mechanical stress or thermal cycling [1]. In organic synthesis, the lower boiling points of methyl (200–205 °C) and ethyl cyanoacetate (206 °C) restrict the maximum allowable reflux temperatures in solvent-free or high-temperature condensations, potentially leading to lower conversion rates and higher evaporative losses[2]. Furthermore, the shorter alkyl chains reduce the intermediate's lipophilicity, which can alter the stereoselectivity of cascade reactions and decrease compatibility with non-polar formulation matrices.
Propyl cyanoacetate exhibits a boiling point of 216 °C, which is quantitatively higher than its lower-chain homologues. This elevated boiling point reduces evaporative losses during high-temperature synthesis and allows for more aggressive thermal conditions during Knoevenagel condensations compared to methyl or ethyl derivatives .
| Evidence Dimension | Boiling Point / Thermal Volatility |
| Target Compound Data | 216 °C |
| Comparator Or Baseline | Ethyl cyanoacetate (206 °C) and Methyl cyanoacetate (200–205 °C) |
| Quantified Difference | 10–16 °C higher boiling point. |
| Conditions | Standard atmospheric pressure (760 mmHg). |
Enables higher reflux temperatures and reduces precursor loss in large-scale industrial condensations, improving overall yield and process efficiency.
When utilized as a precursor for cyanoacrylate monomers, the propyl ester chain imparts increased free volume to the resulting polymer matrix. This structural modification lowers the glass transition temperature (Tg) compared to methyl and ethyl derivatives, yielding an adhesive with superior intermediate flexibility and impact resistance [1].
| Evidence Dimension | Downstream Polymer Glass Transition Temperature (Tg) |
| Target Compound Data | Propyl cyanoacrylate polymers (intermediate Tg, typically <130 °C) |
| Comparator Or Baseline | Methyl cyanoacrylate (Tg ~165 °C) and Ethyl cyanoacrylate (Tg ~140 °C) |
| Quantified Difference | Significant reduction in Tg, shifting the material from highly brittle to moderately flexible. |
| Conditions | Cured cyanoacrylate adhesive matrix. |
Essential for formulating industrial and medical adhesives that must withstand mechanical shock or thermal expansion without cohesive failure.
The extended aliphatic chain of propyl cyanoacetate decreases its density to 1.028 g/cm³ and increases its lipophilicity relative to shorter-chain cyanoacetates . This physical property shift enhances its miscibility in non-polar organic solvents and complex resin systems, preventing phase separation during formulation .
| Evidence Dimension | Density and Lipophilic Character |
| Target Compound Data | 1.028 g/cm³ |
| Comparator Or Baseline | Ethyl cyanoacetate (1.06 g/cm³) and Methyl cyanoacetate (1.13 g/cm³) |
| Quantified Difference | 3% to 9% lower density, correlating with a higher octanol-water partition coefficient. |
| Conditions | Standard laboratory conditions (20 °C). |
Ensures homogeneous blending in non-polar industrial coatings, specialty resins, and solvent-based synthetic workflows.
Ideal for manufacturing specialty instant adhesives where ethyl cyanoacrylate is too brittle and butyl cyanoacrylate is too soft. The propyl moiety provides a balanced glass transition temperature (Tg), making it highly suitable for automotive, aerospace, or electronics assembly where moderate impact resistance is required [1].
Procured for synthesizing complex pharmaceutical intermediates (e.g., ring-substituted propyl 3-phenyl-2-cyanoacrylates) where the 216 °C boiling point allows for elevated reaction temperatures without excessive reagent volatilization, improving overall yield[2].
Selected as a building block in medicinal chemistry when the target active pharmaceutical ingredient requires a propyl ester moiety to optimize its partition coefficient (logP) and bioavailability, outperforming the more hydrophilic methyl or ethyl esters [2].
Used as a monomeric precursor in copolymerization reactions to create advanced thermal-resistant coatings, benefiting from its enhanced solubility and miscibility in non-polar solvent systems compared to lower-chain homologues[1].
Irritant